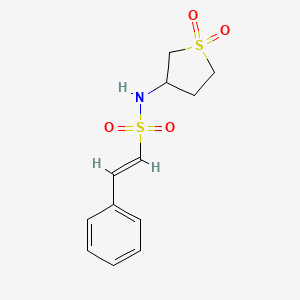

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide

Description

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a phenylethene moiety and a tetrahydrothiophene ring with a dioxido substituent

Properties

IUPAC Name |

(E)-N-(1,1-dioxothiolan-3-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S2/c14-18(15)8-7-12(10-18)13-19(16,17)9-6-11-4-2-1-3-5-11/h1-6,9,12-13H,7-8,10H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZWFMSWPHKQTD-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido substituent. Common oxidizing agents include hydrogen peroxide or peracids.

Formation of the Phenylethene Moiety: The phenylethene moiety can be synthesized through the Wittig reaction or other olefination methods.

Sulfonamide Formation: The final step involves the reaction of the phenylethene moiety with the oxidized tetrahydrothiophene ring in the presence of a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the phenylethene moiety or the tetrahydrothiophene ring.

Reduction: Reduction reactions can target the sulfonamide group or the double bond in the phenylethene moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alkanes.

Scientific Research Applications

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 1,1-Dioxidotetrahydrothiophen-3-yl methacrylate

- 1,1-Dioxidotetrahydrothiophen-3-yl benzenesulfonate

- (E)-4-((E)-((1,1-dioxidotetrahydrothiophen-3-yl)imino)methyl)phenyl 3-(4-(tert-butyl)phenyl)acrylate

Uniqueness

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a sulfonamide group and a dioxido-substituted tetrahydrothiophene ring distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Biological Activity

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a tetrahydrothiophene moiety and a phenylethenesulfonamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide can be represented as:

The compound exhibits a molecular weight of approximately 285.34 g/mol. The presence of the dioxo group on the tetrahydrothiophene ring enhances its chemical reactivity, potentially facilitating interactions with biological targets.

Preliminary studies suggest that (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also inhibit bacterial growth or biofilm formation.

- Antitumor Activity : Research indicates potential antitumor effects, possibly through apoptosis induction in cancer cells.

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A laboratory experiment assessed the compound's effect on bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Study 2 : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 30 µM.

These findings suggest that (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide possesses notable antimicrobial and anticancer properties.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.